An In-Depth Technical Guide to the Chemical Properties and Synthetic Landscape of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one
An In-Depth Technical Guide to the Chemical Properties and Synthetic Landscape of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 9-Azabicyclo[5.3.1]undecane Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Saturated bicyclic and bridged ring systems have emerged as particularly valuable frameworks, providing conformational rigidity that can enhance binding affinity and selectivity for biological targets.[1] The 9-azabicyclo[5.3.1]undecane core, a key structural motif, is of significant interest due to its unique topology. This guide focuses on a specific derivative of this scaffold, 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one, a compound that serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure combines the rigidity of the bicyclic system with the synthetic utility of a ketone functionality and a readily modifiable N-benzyl group.[1] This document provides a comprehensive overview of its chemical properties, discusses relevant synthetic strategies, and explores its potential in the realm of drug discovery.
Core Physicochemical and Structural Properties
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one is a solid research chemical, and its fundamental properties are summarized below.[1] The molecule's structure is characterized by a bridged nine-membered ring containing a nitrogen atom, with a benzyl group attached to the nitrogen and a ketone at the 11-position.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃NO | [1] |
| Molecular Weight | 257.37 g/mol | [1] |
| CAS Number | 1193388-93-0 | |
| Typical Purity | ≥95% | [1] |
The benzyl group serves not only as a common protecting group for the nitrogen atom but also influences the reactivity and conformational preferences of the bicyclic system. The tertiary amine can act as a hydrogen bond acceptor, while the benzyl moiety can engage in hydrophobic and π-stacking interactions, which are crucial for molecular recognition at biological targets.[1]
Caption: Molecular structure of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one.
Synthetic Strategies for Azabicyclic Ketones
For illustrative purposes, a well-documented and robust method for the synthesis of a related, smaller ring system, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, is the double-Mannich reaction. This one-pot condensation provides a powerful example of how complex bicyclic amines can be assembled from simple acyclic precursors.
Analogous Synthesis: The Double-Mannich Reaction for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This reaction proceeds via the condensation of benzylamine, glutaraldehyde, and acetone dicarboxylic acid.[4] The causality behind this one-pot reaction lies in the sequential formation of two iminium ions from glutaraldehyde and benzylamine, which then undergo intramolecular Mannich-type cyclizations with the enol of acetone dicarboxylic acid, followed by decarboxylation to yield the bicyclic ketone.
Experimental Protocol:
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Reaction Setup: A multi-necked, jacketed, round-bottomed flask is equipped with a mechanical stirrer, a temperature probe, and an addition funnel. The reaction is conducted under a slow nitrogen flow.[4]
-
Initial Charging: Water and benzylamine are added to the flask and cooled to 0–10 °C.[4]
-
Acidification: 18% sulfuric acid is added slowly while maintaining the temperature between 4–8 °C. This step protonates the benzylamine, making it soluble and preventing unwanted side reactions.[4]
-
Addition of Reagents: Glutaraldehyde (50% aqueous solution) is added, followed by acetone dicarboxylic acid, keeping the temperature below 5 °C.[4]
-
Buffering and Aging: A 9% sodium acetate solution is added over 1.5 hours. The sodium acetate acts as a buffer to maintain the pH in the optimal range for the Mannich reaction. The reaction mixture is aged at 5 °C for 20 hours and then at 25 °C for another 20 hours, allowing for the slow evolution of CO₂ as the decarboxylation proceeds.[4]
-
Workup: The reaction is quenched by adjusting the pH to 2 with sulfuric acid. The aqueous solution is extracted with MTBE to remove organic impurities. The aqueous layer is then basified to pH 8 with 20% sodium carbonate, and the product is extracted with heptane.[4]
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Isolation: The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[4] Purity is typically assessed by HPLC and quantitative ¹H NMR.[4]
Caption: Workflow for the Double-Mannich synthesis of an azabicyclic ketone.
Spectroscopic Characterization
While specific spectra for 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one are not publicly available, its key spectroscopic features can be predicted based on its functional groups and data from analogous structures.
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Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1700-1720 cm⁻¹ due to the C=O stretching vibration of the ketone.
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¹H NMR Spectroscopy: The spectrum would be complex, with signals for the aromatic protons of the benzyl group appearing in the downfield region (typically δ 7.2-7.4 ppm). The benzylic CH₂ protons would likely appear as a singlet or a pair of doublets around δ 3.5-4.0 ppm. The protons on the bicyclic core would resonate in the aliphatic region (δ 1.0-3.5 ppm), with complex splitting patterns due to the rigid, non-planar structure.
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¹³C NMR Spectroscopy: The carbonyl carbon would give a characteristic signal in the downfield region (δ > 200 ppm). The aromatic carbons of the benzyl group would appear between δ 125-140 ppm. The aliphatic carbons of the bicyclic framework would resonate in the upfield region (δ 20-70 ppm).
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Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 257. Key fragmentation patterns would likely involve the loss of the benzyl group (m/z = 91) or cleavage of the bicyclic ring system.
Chemical Reactivity and Derivatization Potential
The chemical reactivity of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one is dominated by its three key functional components: the tertiary amine, the benzyl group, and the ketone.
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N-Benzyl Group: The benzyl group is a versatile protecting group for the nitrogen atom. It is stable to a wide range of reaction conditions but can be removed when desired. The most common method for N-debenzylation is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) under a hydrogen atmosphere.[4] This reaction is often performed in an acidified solution, as free amines can act as mild catalyst poisons.[5] Oxidative methods can also be employed for deprotection.[6][7] Removal of the benzyl group exposes the secondary amine, which can then be functionalized with a wide variety of substituents to explore structure-activity relationships.
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Ketone Moiety: The ketone at the 11-position is a prime site for nucleophilic addition reactions. For example, reaction with organometallic reagents such as Grignard or organolithium compounds would lead to the formation of tertiary alcohols.[8][9] This allows for the introduction of diverse alkyl, aryl, or alkynyl groups at this position. The ketone can also be reduced to the corresponding secondary alcohol, which can exhibit a different pharmacological profile than the parent ketone.
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Tertiary Amine: The nitrogen atom in the bicyclic core is basic and can be protonated to form a salt, which can be advantageous for improving the aqueous solubility of the compound.
Applications in Medicinal Chemistry and Drug Development
The rigid, three-dimensional structure of the 9-azabicyclo[5.3.1]undecane scaffold makes it an attractive template for the design of novel therapeutic agents.[1] By orienting substituents in well-defined spatial arrangements, these scaffolds can achieve high binding affinity and selectivity for specific biological targets.[1]
While specific biological activities for 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one have not been reported, the therapeutic potential of the broader class of azabicyclic compounds is well-established. For instance, derivatives of the related 9-azabicyclo[3.3.1]nonane have been investigated for their effects on the central nervous system.[1] They have shown utility as monoamine reuptake inhibitors, which are used in the treatment of depression and anxiety.[1] Furthermore, these scaffolds have been explored as ligands for nicotinic and muscarinic acetylcholine receptors.[1]
The 9-azabicyclo[5.3.1]undecane core could potentially be used to develop novel agents for oncology and infectious diseases, where there is a constant need for new therapeutic modalities.[1] The synthetic handles on 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one allow for the creation of diverse chemical libraries that can be screened against a wide range of biological targets to uncover new and unexpected activities.
Safety and Handling
Specific hazard data for 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one is not available. However, based on the GHS classifications for the closely related 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, it is prudent to handle this compound with care.[10] The related compound is listed as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one represents a valuable, yet underexplored, molecular scaffold for the development of novel chemical entities. Its rigid three-dimensional structure, combined with strategically placed functional groups, provides a versatile platform for the synthesis of diverse compound libraries. While specific experimental data for this compound is sparse in the public domain, a wealth of chemical knowledge on related azabicyclic systems provides a strong foundation for its synthesis, characterization, and derivatization. Future research into efficient and stereoselective synthetic routes to this and related compounds will undoubtedly open new avenues for the discovery of potent and selective therapeutic agents targeting a wide range of diseases.
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![Structure of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one](https://i.imgur.com/gJ4z0Yh.png)
